molecular formula C5H9ClF3NO B12977528 Ethyl 3,3,3-trifluoropropanimidate hydrochloride

Ethyl 3,3,3-trifluoropropanimidate hydrochloride

Cat. No.: B12977528
M. Wt: 191.58 g/mol
InChI Key: CWRRPGNDFUNDLZ-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoropropanimidate hydrochloride is a chemical compound known for its unique properties and applications in various fields of science and industry. It is characterized by the presence of trifluoromethyl groups, which impart distinct chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,3,3-trifluoropropanimidate hydrochloride typically involves the reaction of ethyl 3,3,3-trifluoropropanoate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoropropanimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of Ethyl 3,3,3-trifluoropropanimidate hydrochloride involves the activation of carboxyl or phosphate groups, which facilitates their reaction with nucleophiles such as amines. This process is often catalyzed by carbodiimide reagents, which form reactive intermediates that enhance the efficiency of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3,3-trifluoropropanimidate hydrochloride is unique due to its trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it particularly valuable in the synthesis of fluorinated compounds for various applications .

Properties

Molecular Formula

C5H9ClF3NO

Molecular Weight

191.58 g/mol

IUPAC Name

ethyl 3,3,3-trifluoropropanimidate;hydrochloride

InChI

InChI=1S/C5H8F3NO.ClH/c1-2-10-4(9)3-5(6,7)8;/h9H,2-3H2,1H3;1H

InChI Key

CWRRPGNDFUNDLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC(F)(F)F.Cl

Origin of Product

United States

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